1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one
Description
Properties
IUPAC Name |
1-[4-[(5-amino-4-methylpyrazol-1-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9-7-14-16(12(9)13)8-11-3-5-15(6-4-11)10(2)17/h7,11H,3-6,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPBXHJDPIGQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2CCN(CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Linking to Piperidine: The pyrazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alkoxides, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It may be used in studies investigating the biological activity of pyrazole derivatives, including their effects on cellular processes.
Industrial Applications: The compound could serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for 1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one would depend on its specific biological target. Generally, compounds with a pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine moiety might enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s structural uniqueness lies in its pyrazole-piperidine-ethanone framework. Key analogs include:
Structural Insights :
- Pyrazole vs.
- Heterocyclic Additions () : Thiazol and dihydroisoxazol substituents in fungicidal analogs improve steric bulk and π-π interactions, enhancing antifungal efficacy .
Physicochemical and Crystallographic Properties
- Hirshfeld Surface Analysis (): Piperidine derivatives like 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one exhibit intermolecular interactions (C–H···O, van der Waals) that stabilize crystal packing. The target compound’s amino-pyrazole group may enhance hydrogen-bonding networks .
- XRD Studies () : Substituted phenyl-piperidine analogs (e.g., 4a) show planar aromatic systems and tetrahedral geometry around the piperidine nitrogen, suggesting similar stability for the target compound .
Biological Activity
1-{4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one, also known by its CAS number 1389315-11-0, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antibacterial and antifungal activities, alongside relevant case studies and research findings.
The compound's molecular formula is , with a molecular weight of 236.313 g/mol. Key physical properties include:
- Density : 1.3±0.1 g/cm³
- Boiling Point : 454.1±25.0 °C at 760 mmHg
- LogP : 0.29, indicating moderate lipophilicity
These properties suggest that the compound may exhibit significant interaction with biological membranes, influencing its bioactivity.
Antibacterial Activity
Research has indicated that derivatives of piperidine, including those related to our compound of interest, possess notable antibacterial properties. For instance, studies have shown that certain piperidine derivatives exhibit Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1 summarizes the antibacterial activity of related compounds:
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Piperidine Derivative A | 0.0039 | S. aureus |
| Piperidine Derivative B | 0.025 | E. coli |
| Compound of Interest | TBD | TBD |
Antifungal Activity
In addition to antibacterial effects, there is evidence that piperidine derivatives can also exhibit antifungal activity. For example, specific compounds have shown effectiveness against Candida albicans, with MIC values ranging from 3.125 to 100 mg/mL . This broad spectrum of activity highlights the potential therapeutic applications of the compound in treating infections caused by both bacteria and fungi.
The exact mechanism through which 1-{4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one exerts its biological effects is not fully elucidated. However, it is hypothesized that the pyrazole moiety plays a crucial role in binding to specific targets within microbial cells, disrupting essential processes such as protein synthesis or cell wall integrity.
Study on Antimicrobial Activity
A recent study focused on synthesizing various piperidine derivatives and assessing their antimicrobial activities demonstrated promising results for several compounds within this class . The study utilized in vitro assays to evaluate efficacy against a range of pathogens, revealing that modifications to the piperidine structure significantly influenced bioactivity.
Clinical Implications
The potential for developing new antimicrobial agents from compounds like 1-{4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one is significant, especially in light of increasing antibiotic resistance. The ability to target multiple pathogens simultaneously could provide a valuable strategy in clinical settings.
Q & A
Q. What are the common synthetic routes for 1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one, and what analytical techniques are used to confirm its structure?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the pyrazole and piperidine moieties. Key steps may involve nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized using solvents like dimethylformamide (DMF) or dichloromethane (DCM) with catalysts such as palladium on carbon . Post-synthesis, structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : To verify proton environments and connectivity.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥95% purity is standard for research-grade compounds) .
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., C₁₂H₁₇N₃O·2HCl has a molecular weight of 292.2 g/mol ).
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Exposure Response :
- Inhalation : Move to fresh air; seek medical attention if symptoms persist .
- Skin Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .
- Storage : Store in a cool, dry place away from incompatible reagents (e.g., strong oxidizers).
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in nucleophilic substitutions .
- Catalyst Screening : Test palladium-based catalysts for coupling efficiency or acid/base catalysts for condensation steps .
- Temperature Control : Gradual heating (e.g., reflux at 80–100°C) minimizes side reactions.
- Yield Analysis : Use design-of-experiment (DoE) frameworks, such as factorial designs, to identify critical variables .
Q. What methodologies are employed to investigate the compound's stability under various environmental conditions?
- Methodological Answer : Stability studies should follow ICH guidelines:
- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation pathways .
- Analytical Monitoring : Use HPLC with UV detection to quantify degradation products. Buffer solutions (e.g., ammonium acetate, pH 6.5) are recommended for mobile phases .
- Statistical Analysis : Apply time-series models to predict shelf-life under accelerated conditions .
Q. How should contradictory data regarding the compound's biological activity be analyzed and resolved?
- Methodological Answer : Contradictions often arise from assay variability or structural analogs. Address this by:
- Standardized Assays : Replicate studies using validated cell lines (e.g., HEK293 for receptor binding) and controls .
- Structural Confirmation : Re-analyze batch purity via HPLC and NMR to rule out impurities .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What experimental designs are appropriate for assessing the compound's interaction with biological targets?
- Methodological Answer : Use hierarchical models to evaluate target engagement:
- In Vitro Binding Assays : Radioligand displacement studies to determine IC₅₀ values .
- Cellular Models : Dose-response curves in cell lines expressing target receptors (e.g., GPCRs) .
- In Vivo Relevance : Apply split-plot designs to test efficacy across biological replicates (e.g., randomized blocks with controlled variables) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
